![molecular formula C8H15NO3 B2880857 O-cyclobutyl-2-methylserine CAS No. 1248647-28-0](/img/structure/B2880857.png)
O-cyclobutyl-2-methylserine
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Description
O-cyclobutyl-2-methylserine (CBS) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. CBS is a cyclic amino acid that contains a four-membered ring, which makes it structurally distinct from other amino acids.
Scientific Research Applications
Organic Synthesis
O-cyclobutyl-2-methylserine is utilized in organic synthesis, particularly in reactions involving C-C bond cleavage of ketoxime esters. This process is crucial for the formation of nitrogen-centered radicals, which are instrumental in constructing C-N bonds rapidly, a common structure in many natural products and active molecules .
Drug Design and Application
The cyclobutyl ring, a component of O-cyclobutyl-2-methylserine, is significant in drug design. Its unique structure serves as an intermediate for synthesizing biomedical materials and is essential in developing drugs for various therapeutic fields, including cancer, nervous system disorders, analgesics, antivirals, and gastrointestinal drugs .
Anticancer Therapeutics
Cyclobutyl-containing compounds, such as O-cyclobutyl-2-methylserine, have been explored for their potential in cancer treatment. Specifically, platinum-based anticancer drugs with cyclobutyl fragments have shown promise in clinical trials, indicating the potential for O-cyclobutyl-2-methylserine in this field .
Neurological Applications
The structural properties of cyclobutyl derivatives make them candidates for treating neurological conditions. Research into the structure-activity relationships of these compounds can lead to new treatments for diseases affecting the nervous system .
Analgesic Development
O-cyclobutyl-2-methylserine may play a role in developing analgesics due to the cyclobutyl ring’s presence. This structure type has been associated with pain relief, and its modification could lead to new analgesic drugs .
Antiviral Research
The cyclobutyl structure is also relevant in antiviral drug development. Compounds with this structure have been used to create drugs that combat viral infections, suggesting that O-cyclobutyl-2-methylserine could contribute to this research area .
properties
IUPAC Name |
2-amino-3-cyclobutyloxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(9,7(10)11)5-12-6-3-2-4-6/h6H,2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPKDPUHFKMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCC1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-cyclobutyl-2-methylserine |
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